molecular formula C11H15ClFN B2693538 N-[1-(3-Fluorophenyl)ethyl]cyclopropanamine hydrochloride CAS No. 2379918-51-9

N-[1-(3-Fluorophenyl)ethyl]cyclopropanamine hydrochloride

Cat. No.: B2693538
CAS No.: 2379918-51-9
M. Wt: 215.7
InChI Key: AXTWHUGRCNMCJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[1-(3-Fluorophenyl)ethyl]cyclopropanamine hydrochloride is a chemical compound with the molecular formula C11H14FN·HCl. It is a cyclopropane derivative that contains a fluorophenyl group, making it an interesting subject for various chemical and pharmaceutical studies .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(3-Fluorophenyl)ethyl]cyclopropanamine hydrochloride typically involves the reaction of 3-fluoroacetophenone with cyclopropylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The hydrochloride salt is then formed by treating the amine with hydrochloric acid .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process includes rigorous purification steps such as recrystallization and chromatography to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

N-[1-(3-Fluorophenyl)ethyl]cyclopropanamine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[1-(3-Fluorophenyl)ethyl]cyclopropanamine hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme interactions.

    Medicine: Investigated for its potential therapeutic properties, particularly in the field of neuropharmacology.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[1-(3-Fluorophenyl)ethyl]cyclopropanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group plays a crucial role in binding to these targets, influencing the compound’s biological activity. The cyclopropane ring may also contribute to the compound’s stability and reactivity .

Comparison with Similar Compounds

Similar Compounds

  • N-[1-(2-Fluorophenyl)ethyl]cyclopropanamine hydrochloride
  • N-[1-(4-Fluorophenyl)ethyl]cyclopropanamine hydrochloride
  • N-[1-(3-Chlorophenyl)ethyl]cyclopropanamine hydrochloride

Uniqueness

N-[1-(3-Fluorophenyl)ethyl]cyclopropanamine hydrochloride is unique due to the position of the fluorine atom on the phenyl ring, which can significantly influence its chemical and biological properties. The presence of the cyclopropane ring also adds to its distinct characteristics compared to other similar compounds .

Biological Activity

N-[1-(3-Fluorophenyl)ethyl]cyclopropanamine hydrochloride is a compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article reviews the compound's biological activity, mechanism of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound features a cyclopropanamine structure with a 3-fluorophenyl group attached to an ethyl chain. The molecular formula is C12_{12}H14_{14}ClF, with a molecular weight of approximately 229.7 g/mol. The fluorophenyl moiety enhances the compound's binding affinity to various biological targets, influencing its pharmacological properties.

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes. The compound's mechanism involves:

  • Binding Affinity : The fluorophenyl group significantly enhances the binding affinity to target proteins, which may include various receptors involved in neurotransmission and enzyme regulation.
  • Enzyme Interaction : Studies suggest that this compound may inhibit specific enzymes within critical signaling pathways, such as the PI3K-Akt-mTOR pathway, which is frequently deregulated in cancer .

In Vitro Studies

Research has demonstrated that this compound exhibits notable cytotoxic effects against various cancer cell lines. For instance:

  • Cytotoxicity : In vitro assays revealed that the compound induces cell death in cancer cell lines at low micromolar concentrations. For example, one study reported effective inhibition of cell growth in MCF7 breast cancer cells at concentrations ranging from 125 to 250 nM .

In Vivo Studies

In vivo studies further support the potential therapeutic applications of this compound:

  • Tumor Growth Inhibition : Animal models have shown that treatment with this compound leads to significant reductions in tumor size, particularly in colorectal cancer models, indicating its potential as an anticancer agent .

Table 1: Summary of Biological Activities

Study ReferenceCell LineConcentration (nM)Effect
MCF7125-250Inhibition of cell growth
Colorectal Tumor ModelVariableTumor growth inhibition
Various Cancer LinesLow MicromolarInduction of apoptosis

Safety and Toxicology

While this compound shows promise in therapeutic applications, safety assessments are crucial:

  • Toxicological Profile : The compound has been classified with potential irritant properties, particularly affecting the respiratory system and skin upon exposure. Long-term exposure may lead to chronic respiratory issues .
  • Occupational Exposure Limits : Safety data sheets indicate that accidental ingestion or skin contact can result in serious health effects, emphasizing the need for careful handling in laboratory settings .

Properties

IUPAC Name

N-[1-(3-fluorophenyl)ethyl]cyclopropanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14FN.ClH/c1-8(13-11-5-6-11)9-3-2-4-10(12)7-9;/h2-4,7-8,11,13H,5-6H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXTWHUGRCNMCJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC=C1)F)NC2CC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClFN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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